4,6-Dichloro-5-(difluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVJMACXCLXTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259162 | |
| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443290-45-6 | |
| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443290-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine: Pathways and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4,6-Dichloro-5-(difluoromethyl)pyrimidine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of bioactive molecules. The presence of the difluoromethyl group at the 5-position and the reactive chlorine atoms at the 4- and 6-positions make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate. We will delve into two plausible and scientifically sound synthetic routes, discussing the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF₂), in particular, is of growing interest as it can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. 4,6-Dichloro-5-(difluoromethyl)pyrimidine serves as a crucial starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapies. This guide will explore the synthesis of this valuable intermediate through both modern and classical chemical approaches.
Core Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of 4,6-dichloro-5-(difluoromethyl)pyrimidine. The first approach involves the initial formation of the pyrimidine ring followed by the introduction of the difluoromethyl group and subsequent chlorination. The second, more classical approach, involves the synthesis of a precursor already containing the difluoromethyl moiety, which is then cyclized to form the pyrimidine ring before the final chlorination step.
Caption: Retrosynthetic analysis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine.
Pathway 1: Direct C-H Difluoromethylation and Subsequent Chlorination
This modern approach leverages recent advancements in C-H functionalization, offering a potentially more convergent and efficient route. The key step is the direct introduction of the difluoromethyl group onto the pyrimidine core.
Step 1: Direct C-H Difluoromethylation of 4,6-Dihydroxypyrimidine
The direct difluoromethylation of electron-rich heterocyclic systems can be achieved using photoredox catalysis. This method avoids the need for pre-functionalized substrates and often proceeds under mild reaction conditions.
Causality behind Experimental Choices:
-
Photocatalyst: A common choice is an iridium or ruthenium-based complex, which can be excited by visible light to initiate the radical process. Organic photocatalysts are also gaining prominence.
-
Difluoromethylating Agent: A variety of reagents can serve as the difluoromethyl radical source, such as diethyl (bromodifluoromethyl)phosphonate or other commercially available precursors.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the photocatalytic cycle.
Caption: Direct C-H difluoromethylation of 4,6-dihydroxypyrimidine.
Experimental Protocol: Photocatalytic Difluoromethylation
-
To a reaction vessel, add 4,6-dihydroxypyrimidine (1.0 eq.), the difluoromethylating agent (1.5-2.0 eq.), and the photocatalyst (1-5 mol%).
-
Add the appropriate degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography on silica gel to yield 5-(difluoromethyl)-4,6-dihydroxypyrimidine.
Step 2: Chlorination of 5-(Difluoromethyl)-4,6-dihydroxypyrimidine
The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a well-established transformation. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.
Causality behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for this transformation. The reaction can be sluggish with POCl₃ alone, and the addition of a catalyst or a stronger chlorinating agent like phosphorus pentachloride (PCl₅) can be beneficial.[1][2]
-
Base (Optional): A tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to neutralize the HCl generated during the reaction and drive the equilibrium towards the product. However, modern protocols often aim to minimize the use of such bases to simplify purification.
-
Temperature: The reaction typically requires heating to reflux to ensure complete conversion.
Caption: Chlorination of 5-(Difluoromethyl)-4,6-dihydroxypyrimidine.
Experimental Protocol: Chlorination with Phosphorus Oxychloride
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add 5-(difluoromethyl)-4,6-dihydroxypyrimidine (1.0 eq.) to an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of a tertiary amine or a small amount of PCl₅.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Pathway 1 |
| Starting Material | 4,6-Dihydroxypyrimidine |
| Key Intermediates | 5-(Difluoromethyl)-4,6-dihydroxypyrimidine |
| Reagents | Photocatalyst, Difluoromethylating agent, POCl₃ |
| Advantages | Convergent, potentially fewer steps |
| Disadvantages | May require specialized photocatalytic equipment |
Pathway 2: Classical Synthesis via a Difluoromethylated Precursor
This traditional approach involves the construction of the pyrimidine ring from a precursor that already contains the difluoromethyl group. This method offers robust and well-established chemical transformations.
Step 1: Synthesis of Diethyl 2-(Difluoromethyl)malonate
The synthesis of the key difluoromethylated malonic ester can be achieved through various methods, including the reaction of a difluoroacetate derivative with a malonate equivalent.
Causality behind Experimental Choices:
-
Starting Materials: Commercially available diethyl malonate and a suitable difluoromethylating agent are required.
-
Base: A strong base, such as sodium hydride or sodium ethoxide, is necessary to deprotonate the diethyl malonate, forming a nucleophilic enolate.
-
Reaction Conditions: Anhydrous conditions are crucial to prevent quenching of the enolate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
Caption: Synthesis of Diethyl 2-(Difluoromethyl)malonate.
Experimental Protocol: Synthesis of Diethyl 2-(Difluoromethyl)malonate
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq.) dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the mixture to stir for a specified time to ensure complete enolate formation.
-
Introduce the difluoromethylating agent (e.g., bromodifluoromethane, generated in situ or from a cylinder) into the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by GC-MS.
-
Upon completion, neutralize the reaction with a weak acid and perform an aqueous work-up.
-
The crude product is purified by vacuum distillation to yield pure diethyl 2-(difluoromethyl)malonate.
Step 2: Condensation with Urea to form 5-(Difluoromethyl)barbituric Acid
The cyclization of the difluoromethylated malonic ester with urea is a classic method for forming the pyrimidine-2,4,6-trione (barbituric acid) ring system.
Causality behind Experimental Choices:
-
Condensing Agent: A strong base, typically sodium ethoxide or sodium methoxide, is used to catalyze the condensation reaction.
-
Solvent: Anhydrous ethanol or methanol is the solvent of choice, corresponding to the alkoxide base used.
-
Reaction Conditions: The reaction is usually heated to reflux to drive the cyclization to completion.
Caption: Synthesis of 5-(Difluoromethyl)barbituric Acid.
Experimental Protocol: Synthesis of 5-(Difluoromethyl)barbituric Acid
-
Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl 2-(difluoromethyl)malonate (1.0 eq.) and urea (1.1 eq.).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the resulting sodium salt of the barbituric acid may precipitate. The solvent is often removed under reduced pressure.
-
The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the 5-(difluoromethyl)barbituric acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Chlorination of 5-(Difluoromethyl)barbituric Acid
This final step is analogous to the chlorination in Pathway 1, converting the barbituric acid derivative to the target molecule.
Experimental Protocol: Chlorination
The protocol for the chlorination of 5-(difluoromethyl)barbituric acid is essentially the same as that for 5-(difluoromethyl)-4,6-dihydroxypyrimidine described in Pathway 1, Step 2.
| Parameter | Pathway 2 |
| Starting Material | Diethyl Malonate, Urea, Difluoromethylating agent |
| Key Intermediates | Diethyl 2-(Difluoromethyl)malonate, 5-(Difluoromethyl)barbituric Acid |
| Reagents | Strong Base, POCl₃ |
| Advantages | Utilizes well-established, robust reactions |
| Disadvantages | More linear sequence, potentially lower overall yield |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Difluoromethylating Agents: Many difluoromethylating agents are toxic and may be gaseous. Handle with care in a fume hood.
-
Strong Bases: Sodium hydride and sodium ethoxide are highly reactive and flammable. They should be handled under an inert atmosphere and away from sources of ignition.
Conclusion
The synthesis of 4,6-dichloro-5-(difluoromethyl)pyrimidine can be successfully achieved through at least two viable synthetic pathways. The modern approach utilizing direct C-H difluoromethylation offers an elegant and potentially more efficient route, while the classical approach provides a robust and well-documented alternative. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Both routes culminate in the formation of a versatile building block, poised for further elaboration in the pursuit of novel and impactful pharmaceuticals.
References
- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- Studer, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Jee, J., et al. (2017). A Solvent-Free, Equimolar, and Scalable Chlorination of Hydroxypyrimidines Using Phosphorus Oxychloride. Organic Process Research & Development, 21(11), 1834-1839.
- Shaikh, A. L., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100157.
Sources
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Halogenated Fluoropyrimidines
Abstract
Fluorinated pyrimidines are cornerstone scaffolds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The precise structural characterization of these molecules is non-negotiable for advancing research and development. This in-depth guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorodifluoromethylpyrimidine and its structural analogues. As spectral data for the exact title compound is not publicly available, this guide will leverage data from closely related, well-documented structures, such as 2,4-dichloro-5-fluoropyrimidine, to illustrate the core principles. We will delve into the theoretical underpinnings of NMR for these complex systems, provide field-proven experimental protocols, and offer a detailed walkthrough of spectral interpretation, focusing on the profound influence of halogen and fluoroalkyl substituents. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of NMR techniques for the unambiguous structural elucidation of fluorinated heterocycles.
The Central Role of Fluorinated Pyrimidines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry. The pyrimidine ring, a privileged heterocycle found in numerous pharmaceuticals, when substituted with chlorine and fluorine-containing moieties, presents a unique analytical challenge. Chlorine atoms act as powerful electron-withdrawing groups and offer synthetic handles for further modification. The difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group, often used as a bioisostere for hydroxyl or thiol groups, can drastically alter a molecule's lipophilicity and metabolic profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural verification of such molecules. Unlike mass spectrometry, which provides mass-to-charge ratios, NMR offers an intricate map of the molecular architecture, revealing the precise connectivity and spatial relationships of atoms. For fluorinated compounds, the presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides an additional, highly sensitive NMR probe, leading to characteristic couplings in both ¹H and ¹³C spectra that are invaluable for definitive assignment.[1][2]
Predicting the Spectra: Theoretical Foundations
Before stepping into the laboratory, a scientist must first predict the expected NMR spectra based on the molecule's structure. This theoretical analysis is crucial for designing the correct experiments and for accurately interpreting the resulting data. Let us consider a representative model compound, 2,4-dichloro-5-fluoropyrimidine , to illustrate these principles.
Structural Influences on Chemical Shifts (δ)
-
¹H NMR: The pyrimidine ring contains only one proton (H-6). The two nitrogen atoms and two chlorine atoms are strongly electron-withdrawing, which deshields the adjacent proton. Therefore, the H-6 signal is expected to appear significantly downfield in the aromatic region (typically > 8.0 ppm). The fluorine atom at position 5 will further influence this shift and, more importantly, will couple to H-6.
-
¹³C NMR: The chemical shifts of the carbon atoms are heavily influenced by their local electronic environment.[3]
-
C-2 & C-4: These carbons are bonded to both nitrogen and chlorine, two highly electronegative atoms. This will cause a strong deshielding effect, pushing their signals far downfield (e.g., > 150 ppm).
-
C-5: This carbon is directly attached to fluorine. The direct C-F bond will cause a very large downfield shift (electronegativity effect) and will also result in a large one-bond coupling constant (¹JCF).
-
C-6: This carbon is attached to the sole proton. Its chemical shift will be influenced by the adjacent nitrogen and the C-5 fluorine. It will also exhibit coupling to the fluorine atom (²JCF).
-
The Decisive Role of ¹⁹F Coupling Constants (J)
The true power of NMR in analyzing fluorinated compounds comes from observing spin-spin coupling to the ¹⁹F nucleus.[4] These couplings, transmitted through the bonding framework, provide undeniable proof of proximity and connectivity.
-
¹H-¹⁹F Coupling: The proton at C-6 is three bonds away from the fluorine at C-5. This will result in a ³JHF coupling, splitting the H-6 proton signal into a doublet. The magnitude of this coupling is typically in the range of 1-5 Hz for aromatic systems.
-
¹³C-¹⁹F Coupling: Fluorine couples to carbon over multiple bonds, providing a wealth of structural information.[5][6]
-
¹JCF: A very large coupling (typically 200-300 Hz) will be observed for C-5, splitting its signal into a doublet. This is often the most prominent feature in the ¹³C spectrum of a fluorinated aromatic compound.[7]
-
²JCF: Two-bond couplings to C-4 and C-6 will also be observed, typically in the range of 15-30 Hz.
-
³JCF: A three-bond coupling to C-2 may also be resolved, usually smaller in magnitude (5-10 Hz).
-
The following diagram illustrates the key coupling interactions within our model compound.
Caption: Key J-coupling relationships in 2,4-dichloro-5-fluoropyrimidine.
A Validated Experimental Workflow
Achieving high-quality, reproducible NMR data requires meticulous attention to detail in the experimental setup. The following protocol is a self-validating system designed for accuracy.
Rationale-Driven Solvent Selection
The choice of deuterated solvent is the first critical decision.
-
Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds. It offers good solubility and a clean spectral window.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A superior choice for more polar compounds or those with poor solubility in CDCl₃. Its higher viscosity can sometimes lead to broader lines, and it is hygroscopic, so care must be taken to use a dry sample.[8]
-
Acetone-d₆: A good intermediate-polarity solvent.
For halogenated pyrimidines, CDCl₃ is typically sufficient and preferred for its ease of removal and sharp signals.
Step-by-Step Sample Preparation Protocol
-
Analyte Preparation: Ensure the sample is pure and dry. Residual solvents or moisture can obscure important signals or react with the compound. A typical amount for high-field NMR is 5-10 mg.
-
Solvent Dispensing: Using a clean, dry pipette, transfer approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) into a clean vial containing the sample.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Norell 507-HP or equivalent). This removes any microparticulates that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameter Optimization
Modern NMR spectrometers offer a high degree of automation, but a senior scientist understands the causality behind key parameters.[9]
For ¹H NMR Acquisition:
-
Experiment: A standard 1D proton experiment (e.g., Bruker's zg30) is sufficient.
-
Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to cover the aromatic and any potential impurity regions.
-
Number of Scans (NS): Start with 16 scans. For dilute samples, increase NS in multiples of 8 (e.g., 64, 128, 256) to improve the signal-to-noise ratio (S/N).
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial for quantitative integration and ensures the spins have fully relaxed between pulses.
For ¹³C NMR Acquisition:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon.
-
Spectral Width (SW): Set to ~250 ppm, centered around 125 ppm. This wide range is necessary to capture all carbons, from aliphatic to carbonyl regions.[10]
-
Number of Scans (NS): ¹³C has a low natural abundance (1.1%), requiring more scans. Start with 1024 scans and increase as needed for good S/N.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
¹⁹F-Coupled ¹³C: To observe the critical C-F couplings, a gated-decoupled experiment (e.g., zgig) should be run. In this experiment, the proton decoupler is on only during acquisition, which collapses H-C couplings but preserves C-F couplings. This is an indispensable experiment for confirming the position of fluorine substitution.
The diagram below outlines the logical flow of the experimental process.
Caption: End-to-end workflow for NMR analysis.
Spectral Interpretation: A Data-Driven Approach
Below are the predicted and tabulated spectral data for our model compound, 2,4-dichloro-5-fluoropyrimidine, based on established principles and data from similar structures.[11][12][13]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.5 | d (doublet) | ³JHF ≈ 3.5 Hz | 1H | H-6 |
-
Interpretation: The spectrum is expected to be very simple, showing a single doublet in the far downfield region. The doublet splitting pattern is the key confirmation of the three-bond proximity of the proton to the fluorine atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (Gated Dec.) | Coupling Constant (J, Hz) | Assignment |
| ~ 160 | d (doublet) | ³JCF ≈ 8 Hz | C-2 |
| ~ 158 | d (doublet) | ²JCF ≈ 20 Hz | C-4 |
| ~ 145 | d (doublet) | ¹JCF ≈ 250 Hz | C-5 |
| ~ 148 | d (doublet) | ²JCF ≈ 25 Hz | C-6 |
-
Interpretation: The proton-decoupled spectrum will show four distinct signals. The gated-decoupled spectrum is where the structure is unequivocally confirmed. The signal around 145 ppm with a massive ~250 Hz coupling constant is irrefutable evidence for C-5, the carbon directly bonded to fluorine. The other carbons will also appear as doublets but with significantly smaller coupling constants, confirming their 2- and 3-bond relationships to the fluorine atom.
Conclusion
The NMR analysis of halogenated fluoropyrimidines is a nuanced but highly informative process. By combining a theoretical prediction of the spectra with a robust, validated experimental workflow, researchers can achieve unambiguous structural elucidation. The key to success lies in understanding the profound impact of electronegative substituents on chemical shifts and, most critically, in leveraging the information-rich ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. The gated-decoupled ¹³C experiment is not optional but essential for confirming the site of fluorination. This guide provides the foundational principles and practical steps necessary for any scientist working with these vital chemical entities to produce high-quality, defensible analytical data.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. Available at: [Link]
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Paupere, O., et al. (2006). Theoretical Investigation on 1H and 13C NMR Chemical Shifts of Small Alkanes and Chloroalkanes. Journal of Chemical Theory and Computation, 2(6), 1561-1571. Available at: [Link]
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Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]
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Cholakova, T., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 150. Available at: [Link]
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Gomez, D. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 493-499. Available at: [Link]
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Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. Available at: [Link]
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ResearchGate. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]
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Smith, M. E., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Magnetic Resonance in Chemistry, 57(5), 235-245. Available at: [Link]
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Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Canadian Journal of Chemistry, 69(6), 1047-1052. Available at: [Link]
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Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12803. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. ResearchGate. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Fluorine NMR. Available at: [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]
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Avaldi, L., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(49), 13749-13756. Available at: [Link]
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National Center for Biotechnology Information. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
- American Chemical Society. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 727-731.
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Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Available at: [Link]
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Elucidating the Mechanism of Action of Difluoromethylpyrimidine Derivatives: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The introduction of a difluoromethyl (-CHF2) group can significantly modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. Notably, this moiety is often associated with mechanism-based irreversible inhibitors, which form a covalent bond with their target enzyme, leading to potent and durable pharmacological effects.[5][6][7] A prime example is DL-alpha-difluoromethylornithine (DFMO), an enzyme-activated irreversible inhibitor of ornithine decarboxylase.[6]
Understanding the precise mechanism of action (MoA) of novel difluoromethylpyrimidine derivatives is paramount for their successful development as therapeutic agents. A robust MoA study not only validates the intended biological target but also uncovers potential off-target effects, informs on dosing strategies, and provides a rational basis for lead optimization. This guide presents a cohesive, multi-tiered strategy for the comprehensive investigation of the MoA of this promising class of compounds, moving from initial biochemical characterization to target validation in a cellular context and structural elucidation.
Section 1: Initial Biochemical Characterization: Defining the Inhibitory Profile
The first crucial step is to determine if a difluoromethylpyrimidine derivative acts as an enzyme inhibitor and to characterize the nature of this inhibition. This is typically achieved through a series of in vitro enzyme kinetic assays.
The Rationale for a Phased Approach
A phased approach to kinetic analysis is efficient and informative. The initial goal is to ascertain whether the compound exhibits time-dependent inhibition, a hallmark of irreversible inhibitors.[8] Irreversible inhibitors often display a two-step binding mechanism: an initial non-covalent binding event (EI) followed by a slower, rate-limiting step of covalent bond formation (EI*). This behavior is termed "slow-binding" and results in an increase in the potency of inhibition with longer incubation times.[9]
Experimental Workflow for Inhibition Characterization
The following workflow provides a systematic approach to characterizing the inhibitory properties of a difluoromethylpyrimidine derivative.
Caption: Workflow for characterizing enzyme inhibition.
Detailed Protocol: Enzyme Inhibition Kinetics
This protocol provides a general framework for assessing the inhibitory activity of a difluoromethylpyrimidine derivative against a purified enzyme.
1. Objective: To determine if the compound is a reversible or irreversible inhibitor and to calculate key kinetic parameters (IC₅₀, Kᵢ, kᵢₙₐ꜀ₜ).
2. Materials:
- Purified target enzyme
- Enzyme-specific substrate
- Assay buffer (optimized for pH, ionic strength, and cofactors)
- Difluoromethylpyrimidine derivative (test compound) dissolved in DMSO
- Positive control inhibitor (if available)
- 96-well microplates (UV-transparent or opaque, depending on the detection method)
- Microplate reader (spectrophotometer, fluorometer, or luminometer)
3. Methods:
4. Data Interpretation:
| Parameter | Description | Implication |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | A measure of potency. |
| Time-Dependence | Inhibition increases with pre-incubation time. | Suggests irreversible or slow-binding inhibition. |
| Reversibility | Lack of activity recovery after dilution. | Confirms irreversible inhibition. |
| kᵢₙₐ꜀ₜ | Maximal rate of enzyme inactivation. | A measure of the efficiency of covalent bond formation. |
| Kᵢ | Inhibitor concentration at half-maximal inactivation rate. | Reflects the initial binding affinity of the inhibitor to the enzyme. |
Section 2: Target Identification and Engagement in a Cellular Context
While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment.[10] Therefore, it is critical to identify the target(s) of the difluoromethylpyrimidine derivative within intact cells and to confirm that the compound engages with its target in this native setting.
From In Vitro to In Situ: The Rationale
Cell-based assays provide a more physiologically relevant system to study drug action.[11][12][13] They can reveal whether a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target in the presence of competing endogenous ligands.
Affinity-Based Proteomics for Target Identification
One powerful method for unbiased target identification is affinity chromatography coupled with mass spectrometry.[14] A common implementation of this is the "Kinobeads" approach, which is particularly useful if the compound is suspected to be a kinase inhibitor.[15][16]
Workflow for Target Identification using Affinity-Based Proteomics
Caption: Inhibition of a signaling pathway by a difluoromethylpyrimidine derivative.
Detailed Protocol: Cell Viability Assay (MTT Assay)
1. Objective: To assess the effect of the test compound on cell proliferation and viability.
2. Materials:
- Cancer cell line with known expression of the target protein
- Complete cell culture medium
- 96-well cell culture plates
- Difluoromethylpyrimidine derivative in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- Microplate reader
3. Methods:
Section 4: Structural Elucidation of the Drug-Target Interaction
The ultimate confirmation of the mechanism of action comes from visualizing the interaction between the difluoromethylpyrimidine derivative and its target protein at an atomic level. X-ray crystallography is a powerful technique for this purpose. [17][18]
The Value of a High-Resolution Structure
A high-resolution crystal structure can:
-
Confirm the covalent bond formation between the inhibitor and a specific amino acid residue in the active site. [19]* Reveal the precise binding mode and the key interactions (hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. [18]* Provide a rational basis for structure-based drug design to improve potency and selectivity. [17][18] Obtaining a crystal structure of the covalent complex often involves co-crystallizing the protein with the compound or soaking the compound into pre-formed crystals of the apo-protein.
Conclusion
The elucidation of the mechanism of action for a novel difluoromethylpyrimidine derivative is a systematic process that builds a comprehensive picture from biochemical, cellular, and structural data. By following an integrated strategy that begins with detailed enzyme kinetics, progresses to unbiased target identification and validation in a cellular context, connects target engagement to a cellular phenotype, and culminates in structural characterization, researchers can build a robust and compelling case for the therapeutic potential of their compound. This rigorous, evidence-based approach is fundamental to modern drug discovery and development.
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Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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Rao, G. N., & Meyskens, F. L., Jr. (1993). The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent. Journal of the National Cancer Institute, 85(15), 1251-1256. [Link]
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Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]
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Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]
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Li, G., et al. (2018). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 19(1), 201. [Link]
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Al-Absi, J. N., Al-qubati, A. A., Al-gaphari, O. A., Al-helo, A. A., & Al-hadi, A. A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 11-20. [Link]
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El-Gazzar, M. G., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1269382. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-5-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 5-(Difluoromethyl)pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous FDA-approved drugs. Its inherent electron-deficient nature makes it an ideal platform for functionalization via nucleophilic aromatic substitution (SNAr). The introduction of a difluoromethyl (CF₂H) group at the 5-position of a 4,6-dichloropyrimidine ring creates a molecule of significant interest: 4,6-dichloro-5-(difluoromethyl)pyrimidine. The potent electron-withdrawing properties of the difluoromethyl group further activate the C4 and C6 positions towards nucleophilic attack, making this molecule a highly reactive and versatile building block for the synthesis of novel therapeutic agents.[1] The CF₂H moiety can also serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions and improving metabolic stability.
This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution reactions on 4,6-dichloro-5-(difluoromethyl)pyrimidine. While specific peer-reviewed protocols for this exact substrate are not extensively published, the principles and procedures outlined herein are based on well-established methodologies for structurally analogous and electronically similar pyrimidine systems. The provided protocols are intended to serve as robust starting points for experimentation, with explanations of the underlying chemical principles to guide optimization and troubleshooting.
Mechanistic Insights: The Engine of Reactivity
The propensity of 4,6-dichloro-5-(difluoromethyl)pyrimidine to undergo nucleophilic aromatic substitution is governed by a confluence of electronic factors. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This inherent electrophilicity is significantly amplified by the strong inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions.
The key to the heightened reactivity of this specific substrate lies in the 5-(difluoromethyl) group. The CF₂H group is a powerful electron-withdrawing substituent, which further depletes the electron density of the pyrimidine ring, making the carbon atoms bonded to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the electron-withdrawing difluoromethyl group.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.
Due to the symmetry of the starting material, initial mono-substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first substituent will electronically influence the reactivity of the remaining chlorine atom in a subsequent substitution reaction.
Caption: Generalized mechanism for the SNAr reaction on 4,6-dichloro-5-(difluoromethyl)pyrimidine.
Experimental Protocols
Materials and General Handling:
-
4,6-Dichloro-5-(difluoromethyl)pyrimidine: Handle in a well-ventilated fume hood. This compound is expected to be corrosive and harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[3][4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use anhydrous solvents where specified to prevent side reactions.
-
Reagents: Use high-purity reagents.
-
Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Mono-amination with an Aliphatic Amine
This protocol is adapted from established procedures for the amination of related dichloropyrimidines.[2][6] The use of a slight excess of the amine and a non-nucleophilic base is recommended to drive the reaction to completion and neutralize the HCl generated.
Workflow for Mono-amination:
Sources
4,6-Dichloro-5-(difluoromethyl)pyrimidine as an intermediate for kinase inhibitor synthesis
[1]
Executive Summary
The pyrimidine scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors. While 5-trifluoromethyl (
This guide details the robust synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine (DCDFP) and its application as a divergent intermediate.[1] Unlike simple chloropyrimidines, the electron-withdrawing nature of the C5-difluoromethyl group significantly activates the C4/C6 positions toward nucleophilic aromatic substitution (
Chemical Properties & Safety Profile[2]
| Property | Specification |
| CAS Number | Not widely listed as commodity; synthesized in situ |
| Molecular Formula | |
| Molecular Weight | 198.98 g/mol |
| Physical State | Low-melting solid or viscous oil (depending on purity) |
| Reactivity | High electrophilicity at C4/C6; moisture sensitive.[1] |
| Storage |
Critical Safety Warning: Deoxofluorination Agents
The synthesis of DCDFP requires converting an aldehyde to a difluoromethyl group.
-
DAST (Diethylaminosulfur trifluoride): Historically used but thermally unstable.[2] Can explode at
. -
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Recommended.[1] Thermally stable up to
but still releases HF upon hydrolysis. -
Protocol Mandate: All reactions involving these reagents must be performed in a fume hood with HF-compatible spill kits available.
Module A: Synthesis of the Core Intermediate
The most robust route utilizes 4,6-dihydroxy-5-pyrimidinecarbaldehyde (or its tautomer) as the precursor, converting it to the dichloro-aldehyde via Vilsmeier-Haack, followed by deoxofluorination.[1]
Pathway Diagram
Figure 1: Two-step synthesis of the DCDFP core from commercially available precursors.[1]
Detailed Protocol
Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde
Note: This compound is commercially available, but in-house synthesis ensures freshness.[1]
-
Reagents: 4,6-Dihydroxypyrimidine (1.0 eq),
(5.0 eq), DMF (3.0 eq). -
Procedure:
-
QC Check:
shows aldehyde proton singlet at .
Step 2: Deoxofluorination (The Critical Step)
Targeting the aldehyde to create the
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Reagents:
-
Procedure:
-
Dissolve the aldehyde in DCM (
concentration). -
Cool to
. -
Add Deoxo-Fluor® dropwise via syringe.[1] Do not rush.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the polar aldehyde.
-
-
Quench & Workup:
-
Cool back to
. -
Slowly add saturated aqueous
. Caution: Vigorous evolution. -
Separate organic layer, dry over
, and concentrate.
-
-
Self-Validating QC (NMR):
-
: Look for a triplet at
with a large coupling constant ( ). -
Absence: The aldehyde peak at
must be completely gone.
-
: Look for a triplet at
Module B: Regioselective Functionalization ( )
The utility of DCDFP lies in its ability to undergo sequential nucleophilic substitutions. Because the molecule is symmetric (assuming H at C2), the first substitution can occur at either C4 or C6 (yielding the same product). However, the second substitution is difficult because the ring becomes deactivated.
Reaction Workflow
Figure 2: Sequential functionalization strategy. Step 1 requires low temperature to prevent double addition.[3]
Protocol: Sequential Displacement
Step 1: Introduction of the Hinge Binder (First
)
Objective: Install the primary amine or morpholine group at C4.
-
Reagents: DCDFP (1.0 eq), Amine Nucleophile (0.95 eq), DIPEA (2.0 eq), THF or DMF.
-
Note: Use a slight deficit of nucleophile to prevent bis-substitution.[1]
-
-
Temperature Control:
-
Cool solution of DCDFP to
(dry ice/acetone). -
Add amine slowly.
-
Stir at
for 1 hour, then slowly warm to .
-
-
Observation: The reaction is usually complete by the time it reaches
due to the activating effect of the group. -
Purification: Flash chromatography. Bis-substituted byproducts are usually much more non-polar.[1]
Step 2: Second Displacement (C6)
Objective: Install the solubility tail or cyclize.
-
Conditions: The remaining chloride is deactivated.
-
Method A (Standard
): Requires heating ( ) in DMSO with excess amine. -
Method B (Suzuki Coupling): If forming a C-C bond, use
, , Dioxane/Water, .
Case Study: PI3K/mTOR Inhibitor Design
Context: Many PI3K inhibitors (e.g., ZSTK-474 analogues) utilize a difluoromethyl group to interact with the affinity pocket or ribose binding region of the kinase ATP site.
Hypothetical Synthesis:
-
Core: DCDFP.
-
Nucleophile 1 (Hinge Binder): 2-Aminopyridine or Morpholine.[1]
-
Nucleophile 2 (Tail): A solubilizing group (e.g., N-methylpiperazine).
Structural Insight:
The
References
-
Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link
-
Rewcastle, G. W., et al. (2019). "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters. Link
-
Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link
-
Zhao, H., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry. Link
-
Wuxi Biology. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Wuxi AppTec Research. Link
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Experimental setup for palladium-catalyzed cross-coupling of pyrimidines
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Consequently, the ability to precisely and efficiently functionalize the pyrimidine ring is of paramount importance in modern drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These methods offer a significant advantage over classical synthetic approaches, which often suffer from harsh reaction conditions and limited functional group tolerance. By leveraging catalysts, reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways to novel pyrimidine derivatives that were previously difficult to access.[1][8][9]
This guide provides a comprehensive overview of the experimental setup for these critical reactions. It moves beyond a simple recitation of steps to explain the underlying principles and the rationale behind experimental choices, empowering researchers to not only replicate protocols but also to innovate and troubleshoot effectively.
Core Principles & Mechanistic Insights
At the heart of these transformations lies a common catalytic cycle, typically involving a palladium(0) active species. Understanding this cycle is fundamental to optimizing reaction conditions and diagnosing issues. The cycle consists of three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination.[10][11][12]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The Critical Choice of Catalyst Components
The success of a cross-coupling reaction is not determined by a single component but by the synergistic interplay of the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst: The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used.[6] These are reduced in situ to the active Pd(0) state. The choice of precatalyst can influence the rate of this activation step.
-
Ligands: The Reaction's "Steering Wheel": Ligands are arguably the most critical component for success, especially with challenging heterocyclic substrates like pyrimidines. They stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and critically modulate its reactivity.[13]
-
Causality: The electron-deficient nature of the pyrimidine ring can make oxidative addition challenging, particularly with less reactive chloro-pyrimidines.[14] Furthermore, the nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[15][16]
-
Solution: Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective.[15] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating character facilitates the initial oxidative addition. N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown promise in preventing catalyst deactivation and promoting high reactivity, particularly in controlling site-selectivity in polyhalogenated systems.[17][18]
-
-
Base: The base plays multiple roles. In Suzuki-Miyaura couplings, it is essential for the transmetalation step, forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine or the intermediate palladium-amine complex.
-
Selection Rationale: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) is crucial and depends on the specific coupling partners. Stronger, non-nucleophilic bases like sodium tert-butoxide are often required for C-N couplings, while carbonates or phosphates are typical for C-C couplings. The base strength must be sufficient to facilitate the desired catalytic step without causing unwanted side reactions, such as hydrolysis of the substrate or product.
-
-
Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst oxidation and quenching of organometallic reagents. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura reaction, one of the most widely used methods for C-C bond formation.
General Considerations for All Cross-Coupling Reactions
-
Inert Atmosphere: All reactions must be set up under an inert atmosphere (Nitrogen or Argon) to protect the oxygen-sensitive Pd(0) catalyst and organoboron reagents. This is achieved using standard Schlenk line or glovebox techniques.
-
Reagent Purity: The purity of reagents is critical. Solvents should be anhydrous, and bases should be freshly opened or dried. Boronic acids can dehydrate to form unreactive boroxines; using boronic acid pinacol esters can often lead to more reproducible results.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an Arylboronic Acid
This protocol describes the coupling of a representative electron-deficient chloropyrimidine with a generic arylboronic acid.
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. geneonline.com [geneonline.com]
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- 10. fiveable.me [fiveable.me]
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- 13. mdpi.com [mdpi.com]
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- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Pyrimidine Derivatives in Anticancer Research
Authored by: A Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine ring a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[1][3] Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[4] Classic chemotherapeutics like 5-Fluorouracil (5-FU) exemplify this approach.[1][2][4]
Modern research has expanded beyond antimetabolites, demonstrating that novel pyrimidine derivatives can exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins like protein kinases.[1][5][6] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][7] This guide provides a detailed overview of the synthesis, characterization, and in-vitro evaluation of novel pyrimidine derivatives for anticancer research, aimed at empowering researchers in the field of drug discovery.
Section 1: Synthetic Strategies for Building Pyrimidine Derivatives
The generation of diverse pyrimidine libraries is crucial for identifying novel anticancer leads. While numerous synthetic routes exist, multicomponent reactions (MCRs) are particularly powerful for their efficiency and atom economy. Here, we detail a classic MCR, the Biginelli reaction, and a modern cross-coupling technique for further diversification.
The Biginelli Reaction: A Robust One-Pot Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][9] It provides a straightforward and efficient route to dihydropyrimidinones (DHPMs), which serve as versatile intermediates and have shown a wide range of biological activities, including anticancer properties.[8][10][11][12]
Causality Behind the Method: The power of the Biginelli reaction lies in its convergence. Three simple, commercially available starting materials are combined in a single step to create a complex, drug-like heterocyclic scaffold. This efficiency is paramount in a drug discovery setting where rapid generation of analogs is necessary for SAR studies. Acid catalysis is typically employed to activate the aldehyde carbonyl for nucleophilic attack and to facilitate the subsequent dehydration steps.
Caption: General workflow for pyrimidine synthesis and diversification.
Protocol 1: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.28 mL), and urea (15 mmol, 0.9 g).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, slowly pour the mixture into 100 mL of ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure DHPM.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Suzuki-Miyaura Cross-Coupling: Diversifying the Scaffold
To explore a wider chemical space, the pyrimidine core can be further decorated with various substituents. The Suzuki-Miyaura cross-coupling is a powerful, palladium-catalyzed reaction for forming carbon-carbon bonds.[13][14] This is particularly useful if the initial pyrimidine synthesis yields a halogenated scaffold (e.g., using a halo-substituted aldehyde in the Biginelli reaction or starting from a dichloropyrimidine).[14][15]
Causality Behind the Method: The Suzuki reaction allows for the precise and high-yield introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.[13] This enables the systematic probing of how different substituents impact biological activity, which is the essence of establishing a structure-activity relationship (SAR). The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and can be optimized for different substrates.[13][15]
Section 2: Structure-Activity Relationship (SAR) - Decoding Anticancer Potency
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[7] A systematic SAR study is essential for optimizing a lead compound into a drug candidate.
Key Principles of Pyrimidine SAR:
-
Substitution at C2 and C4: These positions are often critical for interaction with biological targets. For example, in many kinase inhibitors, substituents at C2 and C4 engage with the hinge region of the ATP-binding pocket.[16][17] Amines, anilines, and other hydrogen-bonding groups are common here.
-
Substitution at C5: Modifications at the C5 position can influence the molecule's conformation, solubility, and metabolic stability. Introducing small electron-withdrawing groups or aromatic rings can modulate activity.[2]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines) can create rigid scaffolds that fit into specific protein binding sites, often leading to highly potent and selective inhibitors.[2][18][19]
Table 1: General SAR Trends for Pyrimidine Anticancer Derivatives
| Position on Pyrimidine Ring | Type of Substituent | General Impact on Anticancer Activity | Rationale / Example Target |
| C2 | Substituted Anilines | Often enhances potency.[17] | Kinase Hinge Binding (e.g., EGFR, CDKs)[6] |
| C4 | Amino Groups, Small Alkyl Chains | Crucial for target engagement and solubility.[2][17] | Dihydrofolate Reductase (DHFR) Inhibition[2] |
| C5 | Halogens (e.g., Fluorine) | Can increase binding affinity and block metabolism.[4] | Thymidylate Synthase Inhibition (e.g., 5-FU) |
| C6 | Bulky/Aromatic Groups | Can provide additional hydrophobic interactions. | Kinase Pocket Interactions |
| N1 / N3 | Alkylation / Arylation | Modulates physicochemical properties (solubility, pKa). | General Drug-Likeness Optimization |
Section 3: Protocols for In-Vitro Biological Evaluation
Once synthesized and characterized, the novel pyrimidine derivatives must be evaluated for their anticancer potential. The initial step is typically a high-throughput screening for cytotoxicity against a panel of human cancer cell lines.
Caption: A typical workflow for the in-vitro evaluation of new compounds.
Protocol 2: MTT Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18] The intensity of the purple color is directly proportional to the number of living cells.
Self-Validating System: This protocol includes controls for background absorbance (media only), untreated cells (100% viability), and a positive control (a known anticancer drug like Doxorubicin). This ensures that the observed effects are due to the test compounds and allows for the normalization of data.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the synthesized pyrimidine derivatives in culture medium from a concentrated stock solution (typically 10 mM in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (≤0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Follow-up: Apoptosis Induction Assays
A low IC₅₀ value indicates a compound is potent, but it doesn't explain how it kills the cells. Determining if cell death occurs via apoptosis (programmed cell death) is a critical next step.[20] Many effective anticancer drugs are potent inducers of apoptosis.[16][21][22]
Common Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V binds to PS, identifying apoptotic cells via flow cytometry or fluorescence microscopy. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[23][24]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., caspase-3, -7). Assays using fluorescent or luminescent substrates for these caspases can quantify their activity, providing a direct measure of apoptotic signaling.[16][20]
Section 4: Investigating the Mechanism of Action (MoA)
Identifying the molecular target of a potent pyrimidine derivative is the ultimate goal. The diverse chemistry of pyrimidines allows them to interact with a wide range of cancer-relevant targets.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrimidine scaffolds are designed to be ATP-competitive inhibitors of protein kinases that are often overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptor (FGFR).[6][16][19][25]
-
DHFR Inhibition: Pyrimidine derivatives can mimic folic acid and inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, thereby halting cell growth.[2]
-
DNA Intercalation: Some planar pyrimidine derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis.[21]
-
Microtubule Targeting: Certain pyrimidine compounds have been shown to interfere with the polymerization dynamics of microtubules, which are critical for cell division, leading to mitotic arrest and cell death.[26]
Conclusion
The pyrimidine scaffold remains a highly productive starting point for the discovery of novel anticancer agents. The integration of efficient synthetic strategies, such as the Biginelli reaction and Suzuki coupling, with robust in-vitro evaluation protocols provides a powerful engine for drug discovery. By systematically exploring structure-activity relationships and elucidating the mechanisms of action, researchers can rationally design and develop the next generation of pyrimidine-based cancer therapeutics.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]
-
Title: Pyrimidine As Anticancer Agent: A Review Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Bentham Science Publisher URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]
-
Title: Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature Source: PubMed URL: [Link]
-
Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC URL: [Link]
-
Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: PubMed URL: [Link]
-
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Pyrimidine: a review on anticancer activity with key emphasis on SAR Source: Semantic Scholar URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: NIH URL: [Link]
-
Title: Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source: Royal Society of Chemistry URL: [Link]
-
Title: The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis Source: Bioengineer.org URL: [Link]
-
Title: Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Source: ResearchGate URL: [Link]_
-
Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency Source: PubMed URL: [Link]
-
Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: ResearchGate URL: [Link]
-
Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL: [Link]
-
Title: Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives Source: RSC Publishing URL: [Link]
-
Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: MDPI URL: [Link]
-
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: Research Square URL: [Link]
-
Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: MDPI URL: [Link]
-
Title: Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism Source: PubMed URL: [Link]
-
Title: (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: ResearchGate URL: [Link]
-
Title: Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review Source: PubMed URL: [Link]
-
Title: A Review On Pyrimidine Derivatives As A Potential Anticancer Agents Source: Revista Electronica de Veterinaria URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Current trends in luminescence-based assessment of apoptosis Source: RSC Publishing URL: [Link]
-
Title: A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines Source: ResearchGate URL: [Link]
-
Title: Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons Source: Taylor & Francis URL: [Link]
-
Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: ACS Omega URL: [Link]
Sources
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- 2. sciensage.info [sciensage.info]
- 3. eurekaselect.com [eurekaselect.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. tandfonline.com [tandfonline.com]
- 13. bioengineer.org [bioengineer.org]
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- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. veterinaria.org [veterinaria.org]
- 18. mdpi.com [mdpi.com]
- 19. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4,6-Dichloro-5-(difluoromethyl)pyrimidine in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers exploring the potential of 4,6-dichloro-5-(difluoromethyl)pyrimidine as a scaffold for novel antifungal agents. This document outlines the scientific rationale, synthesis considerations, key experimental protocols, and safety precautions necessary for the effective evaluation of this compound and its derivatives.
Introduction: The Imperative for Novel Antifungal Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Pyrimidine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antifungal properties. The strategic incorporation of a difluoromethyl group at the 5-position of the 4,6-dichloropyrimidine core offers a unique combination of lipophilicity and electronic properties that can enhance cell permeability and target engagement, making it a promising starting point for the development of new antifungal therapies.
Scientific Rationale and Mechanism of Action
Pyrimidine-based antifungals often exert their effect by targeting essential biosynthetic pathways in fungi. A key enzyme in the de novo pyrimidine biosynthesis pathway is dihydroorotate dehydrogenase (DHODH).[1][2] Inhibition of DHODH disrupts the synthesis of pyrimidines, which are crucial for the production of DNA, RNA, and other essential cellular components, ultimately leading to fungal cell growth arrest and death.[1] The 4,6-dichloro-5-(difluoromethyl)pyrimidine scaffold serves as a versatile platform for designing potent DHODH inhibitors. The dichloro substitutions at the 4 and 6 positions provide reactive sites for the introduction of various side chains to modulate activity, selectivity, and pharmacokinetic properties.
Synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine
A plausible synthetic workflow is outlined below:
Sources
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- 2. pnas.org [pnas.org]
- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dichloro-5-(difluoromethyl)pyrimidine
Welcome to the technical support center for the purification of crude 4,6-dichloro-5-(difluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this critical building block.
Understanding the Challenges in Purifying 4,6-Dichloro-5-(difluoromethyl)pyrimidine
4,6-Dichloro-5-(difluoromethyl)pyrimidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary synthesis route often involves the chlorination of a corresponding dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃)[1][2]. This process can introduce several challenging impurities that require robust purification strategies.
Common Classes of Impurities:
-
Unreacted Starting Materials: Residual 4,6-dihydroxy-5-(difluoromethyl)pyrimidine.
-
Phosphorus-Containing Byproducts: Phosphoric acid and other phosphorus species are common when POCl₃ is used[1][3].
-
Mono-chlorinated Intermediates: Such as 4-chloro-6-hydroxy-5-(difluoromethyl)pyrimidine.
-
Over-chlorinated or Isomeric Byproducts: While less common, these can arise from harsh reaction conditions.
-
Solvent and Reagent Residues: Including residual POCl₃ and any solvents used in the synthesis[3].
This guide will walk you through common purification techniques and provide solutions to the problems you might encounter.
Troubleshooting Purification Techniques
This section is structured in a question-and-answer format to directly address specific issues.
A. Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids like 4,6-dichloro-5-(difluoromethyl)pyrimidine.
Q1: My yield after recrystallization is very low. What could be the cause?
A1: Low yield is a common issue and can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Using Too Much Solvent: This is a frequent error. Using an excessive amount of solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in a lower yield.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., hexanes, heptane, ethanol, isopropanol, toluene, and mixtures thereof) to find the optimal one.
-
Minimize Solvent Volume: Add hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
-
Maximize Cooling: Allow the crystallization to proceed slowly at room temperature first, then transfer to an ice bath or refrigerator for at least an hour to maximize crystal formation.
Q2: My product is still impure after recrystallization. How can I improve the purity?
A2: If impurities persist, consider the following:
-
Co-precipitation: The impurities might have similar solubility profiles to the desired product, causing them to co-precipitate.
-
Inadequate Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities.
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Use a Different Solvent System: If co-precipitation is suspected, a different solvent system may have a better solubility differential between the product and the impurity.
-
Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to displace the impure mother liquor. Ensure the solvent is cold to minimize redissolving the product.
B. Flash Column Chromatography
For challenging separations where recrystallization is ineffective, flash column chromatography is a powerful tool.
Q1: I can't get good separation between my product and a closely-eluting impurity. What should I do?
A1: Poor separation is typically an issue with the chosen mobile phase.
-
Inappropriate Solvent Polarity: The polarity of the eluent may be too high, causing both the product and the impurity to move too quickly through the column, or too low, resulting in broad, overlapping bands.
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is essential for developing a good separation method. Aim for an Rf value of 0.25-0.35 for the desired compound. A good starting point for halogenated pyrimidines is a mixture of hexanes and ethyl acetate[4][5].
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with similar Rf values.
-
Change the Solvent System: If a hexane/ethyl acetate system is not working, consider trying other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate.
Q2: My product is streaking on the column. Why is this happening?
A2: Streaking can be caused by several factors:
-
Overloading the Column: Applying too much crude material to the column is a common cause of streaking and poor separation.
-
Poor Solubility in the Mobile Phase: If the compound is not very soluble in the eluent, it can lead to tailing.
-
Acidic or Basic Nature of the Compound: 4,6-Dichloro-5-(difluoromethyl)pyrimidine has nitrogen atoms that can interact with the acidic silica gel.
Troubleshooting Steps:
-
Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dry Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column. This technique often leads to sharper bands.
-
Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce streaking by neutralizing the acidic sites on the silica gel.
Frequently Asked Questions (FAQs)
Q: What is the best way to remove residual phosphorus oxychloride (POCl₃)?
A: After the reaction, excess POCl₃ is typically removed by distillation under reduced pressure[1][3]. For any remaining traces, a careful aqueous workup is effective. The reaction mixture can be slowly quenched into ice-water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with a dilute aqueous base (e.g., sodium bicarbonate or a 5-15% sodium hydroxide solution) to neutralize any acidic byproducts like dichlorophosphoric acid, followed by a water wash[1].
Q: My purified product has a yellowish tint. Is this normal and how can I remove it?
A: A pure sample of 4,6-dichloro-5-(difluoromethyl)pyrimidine should be a white to off-white solid. A yellowish tint often indicates the presence of colored impurities, which may have arisen from side reactions or degradation. Treatment with activated carbon during recrystallization can often remove colored impurities. Simply add a small amount of activated carbon to the hot solution before filtering.
Q: What are the recommended storage conditions for purified 4,6-dichloro-5-(difluoromethyl)pyrimidine?
A: As a halogenated compound, it is advisable to store it in a tightly sealed container in a cool, dry, and dark place to prevent hydrolysis and potential photodegradation.
Q: What analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the structure of the desired product and identifying any structurally related impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Toluene Mixture
-
Place the crude 4,6-dichloro-5-(difluoromethyl)pyrimidine in a flask.
-
Add a minimal amount of hot toluene to dissolve the solid.
-
Slowly add hot hexanes until the solution becomes slightly cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) in the desired mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.
-
Elute the Column: Begin eluting with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
Diagram 1: General Purification Workflow
Caption: Decision tree for the purification of 4,6-dichloro-5-(difluoromethyl)pyrimidine.
Diagram 2: Troubleshooting Recrystallization
Caption: Common issues and solutions for recrystallization.
Quantitative Data Summary
| Purification Technique | Common Solvents/Eluents | Expected Purity | Typical Yield |
| Recrystallization | Hexanes, Toluene, Ethanol, Isopropanol, or mixtures | >98% | 70-90% |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Hexanes | >99% | 80-95% |
Note: Yields are highly dependent on the purity of the crude material.
References
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap. Available at: [Link]
-
4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - MDPI. Available at: [Link]
-
Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Available at: [Link]
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents.
- US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
-
Ultraviolet-induced detection of halogenated pyrimidines (UVID) - PubMed. Available at: [Link]
-
4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. Available at: [Link]
-
STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA | Request PDF - ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
dione: molecular and crystal structure, Hirshfeld surface analysis and the new route for synthesis with Mg(ReO4)2 as a new catalyst - PubMed Central. Available at: [Link]
-
Protein purification troubleshooting guide - Dutscher. Available at: [Link]
-
COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute - Virginia Tech. Available at: [Link]
-
4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem. Available at: [Link]
-
Protein purification troubleshooting guide. Available at: [Link]
Sources
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Reactions of 4,6-Dichloropyrimidines
Welcome to the technical support center for controlling regioselectivity in reactions of 4,6-dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic strategies.
Understanding the Challenge: The Symmetry and Reactivity of 4,6-Dichloropyrimidines
4,6-Dichloropyrimidine is a versatile scaffold in medicinal chemistry and materials science. Its two reactive chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Unlike its 2,4-dichloro isomer, the 4,6-isomer possesses a plane of symmetry, rendering the C4 and C6 positions electronically and sterically equivalent for the initial substitution. This simplifies the first functionalization, typically yielding a single mono-substituted product.
The primary challenge, and the focus of this guide, arises during the second substitution. The initial substituent at C4 (or C6) breaks the molecule's symmetry and dictates the reactivity of the remaining chlorine at C6 (or C4). Mastering the regioselective synthesis of unsymmetrical 4,6-disubstituted pyrimidines is crucial for creating diverse chemical libraries and optimizing structure-activity relationships (SAR).[1][2]
Frequently Asked Questions (FAQs)
Q1: For the first substitution on 4,6-dichloropyrimidine, does it matter which chlorine reacts?
A1: No, for the initial mono-substitution, the C4 and C6 positions are equivalent. Under standard SNAr or cross-coupling conditions, the reaction will yield a single 4-substituted-6-chloropyrimidine product. The key is to use reaction conditions that favor mono-substitution over di-substitution, such as controlling stoichiometry (using ~1 equivalent of the nucleophile/coupling partner) and maintaining lower reaction temperatures.
Q2: I have introduced my first substituent. How do I predict where the second, different substituent will go?
A2: The regioselectivity of the second substitution is governed by the electronic and steric nature of the first substituent. Here’s a general guide:
-
Electron-Donating Groups (EDGs): Substituents like amino (-NHR) or alkoxy (-OR) groups donate electron density to the pyrimidine ring through resonance. This generally deactivates the remaining chlorine for SNAr reactions by making the ring less electrophilic. However, the deactivation is not uniform. The C2 position is often more deactivated than the C6 position, which can sometimes be exploited. For cross-coupling reactions, the electronic effect of the EDG on the oxidative addition step will be a key determinant.
-
Electron-Withdrawing Groups (EWGs): Groups such as sulfonyl (-SO₂R) or those introduced via Suzuki coupling (e.g., aryl groups) withdraw electron density from the ring. This activates the remaining chlorine for subsequent nucleophilic attack by making the ring more electrophilic.[3]
-
Steric Hindrance: A bulky substituent at the C4 position can sterically hinder the approach of a nucleophile or catalyst to the C6 position. This effect is highly dependent on the size of both the existing substituent and the incoming reagent.
Q3: Can I perform a one-pot, two-step sequential functionalization?
A3: Yes, one-pot sequential functionalizations are possible and can be highly efficient. For instance, a regioselective double Suzuki coupling can be achieved by carefully controlling the reaction conditions.[4] Typically, the first coupling is performed at a lower temperature, and upon its completion, the second boronic acid and additional base/catalyst are added, and the temperature is increased.[4] Careful monitoring of the reaction progress by TLC or LC-MS is crucial for success.
Q4: My reaction is giving me a mixture of the desired unsymmetrical product and the symmetrical di-substituted product from the first nucleophile. How can I improve selectivity?
A4: This is a common issue arising from the reactivity of the mono-substituted intermediate. Here are some troubleshooting steps:
-
Stoichiometry: Ensure you are using no more than one equivalent of the first nucleophile.
-
Temperature: Run the first substitution at the lowest possible temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the first nucleophile slowly to the reaction mixture to maintain its low concentration, thus disfavoring double substitution.
-
Choice of Base: For SNAr reactions, a weaker base might be sufficient for the first substitution, which could be less prone to promoting the second substitution.
Troubleshooting Guides
Case Study 1: Poor Regioselectivity in Sequential Amination
Problem: "I successfully synthesized 4-amino-6-chloropyrimidine. Now, I am trying to introduce a different amine at the C6 position, but I am getting low yield and a mixture of products."
Causality: The amino group at C4 is a strong electron-donating group, which deactivates the pyrimidine ring towards further nucleophilic attack. The remaining chlorine at C6 is now significantly less reactive. Forcing conditions (high temperature, strong base) required to effect the second substitution can lead to side reactions and decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for second amination.
Detailed Solutions:
-
Optimize SNAr Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation versus decomposition. Solvents like NMP or DMAc can allow for higher temperatures.
-
Base: A stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can be used to deprotonate the incoming amine, increasing its nucleophilicity.
-
-
Switch to Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most effective solution for coupling amines to deactivated aryl chlorides.
-
Catalyst/Ligand Screening: The choice of palladium catalyst and ligand is critical. For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often successful.
-
Base Selection: A weaker base like Cs₂CO₃ or K₃PO₄ is typically used in Buchwald-Hartwig reactions.
-
Case Study 2: Controlling Sequential Suzuki-Miyaura Couplings
Problem: "I want to synthesize a 4-aryl-6-heteroarylpyrimidine. My one-pot reaction is yielding a mixture of the desired product, the symmetrical 4,6-diarylpyrimidine, and the symmetrical 4,6-diheteroarylpyrimidine."
Causality: The relative reactivity of the two different boronic acids and the reactivity of the mono-substituted intermediates are not sufficiently differentiated under the chosen reaction conditions. The first aryl group introduced can activate the remaining chlorine, making the second coupling faster than the first if conditions are not carefully controlled.
Regioselectivity Control Parameters:
| Parameter | Strategy to Favor Unsymmetrical Product | Rationale |
| Temperature | Start with a lower temperature for the first coupling, then increase for the second. | Capitalizes on potential differences in activation energy for the two coupling partners.[5] |
| Catalyst | Add a second dose of catalyst with the second boronic acid. | Can help overcome catalyst deactivation and ensure the second coupling proceeds efficiently.[4] |
| Solvent | Alcoholic solvent mixtures (e.g., isopropanol/water) can enhance reactivity. | Can allow for lower reaction temperatures compared to polar aprotic solvents. |
| Base | Use a base like K₃PO₄ or Cs₂CO₃. | The choice of base can influence the rate of transmetalation. |
| Order of Addition | Add the less reactive boronic acid first. | This allows the more challenging coupling to proceed before introducing the more reactive partner. |
Experimental Protocols
Protocol 1: Regioselective Mono-amination of 4,6-Dichloropyrimidine
This protocol provides a general method for the first nucleophilic substitution.
Materials:
-
4,6-Dichloropyrimidine
-
Amine of choice (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the amine (1.0 eq), either neat or as a solution in DMF, over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-6-chloropyrimidine derivative.
Protocol 2: Sequential Suzuki-Miyaura Coupling for Unsymmetrical 4,6-Diarylpyrimidines
This protocol outlines a two-step, one-pot procedure.
Materials:
-
4,6-Dichloropyrimidine
-
Arylboronic acid 1 (1.0 eq)
-
Arylboronic acid 2 (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq for each step)
-
Aqueous Na₂CO₃ (2M solution)
-
Dioxane
Procedure:
-
To a degassed mixture of 4,6-dichloropyrimidine (1.0 eq), arylboronic acid 1 (1.0 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane, add the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Add arylboronic acid 2 (1.2 eq) and a second portion of Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir until the mono-substituted intermediate is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the unsymmetrical 4,6-diarylpyrimidine.
Mechanistic Insights: The Role of Substituent Effects
The regioselectivity of the second substitution on a 4-substituted-6-chloropyrimidine is a classic example of substituent effects in heterocyclic chemistry. The interplay of inductive and resonance effects determines the electron density at the remaining chlorinated carbon, influencing its susceptibility to nucleophilic attack or oxidative addition.
Sources
- 1. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing byproduct formation in Suzuki couplings of halo-pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of halo-pyrimidines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its functionalization via palladium-catalyzed cross-coupling is a critical synthetic tool.[1] However, the unique electronic nature of the pyrimidine ring presents distinct challenges, often leading to byproduct formation that can complicate purification and significantly lower yields.[2]
This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic underpinnings of common issues. By understanding why a byproduct forms, you can make more informed, rational decisions in your experimental design to suppress it.
Section 1: Understanding Common Byproducts
This section addresses the identity and mechanistic origins of the most frequently encountered byproducts in Suzuki couplings of halo-pyrimidines.
Q1: What are the primary byproducts I should be screening for in my reaction mixture?
When coupling halo-pyrimidines, your main concerns are typically three competing, non-productive pathways. Identifying which of these is dominant is the first step in troubleshooting.
-
Protodehalogenation: The replacement of the halogen on your pyrimidine ring with a hydrogen atom, yielding the unsubstituted pyrimidine. This is especially common with electron-deficient heteroaryl halides.[3][4]
-
Homocoupling (Boronic Reagent): The dimerization of your boronic acid or ester to form a symmetrical biaryl (R-R, where R is the group from your R-B(OH)₂). This is a well-known side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[5][6]
-
Homocoupling (Halo-pyrimidine): The dimerization of your halo-pyrimidine starting material. While often less common than boronic acid homocoupling, it can occur under certain conditions.[5]
Table 1: Common Byproducts and Their Primary Causes
| Byproduct Name | Structure | Common Causes |
| Protodehalogenation | Py-H | Unoptimized base/solvent system; water or other proton sources; slow transmetalation or reductive elimination. |
| Boronic Acid Homocoupling | Ar-Ar | Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction to Pd(0); slow oxidative addition. |
| Halo-pyrimidine Homocoupling | Py-Py | High temperatures; high catalyst loading; slow transmetalation. |
Q2: I'm observing significant protodehalogenation of my starting material. What is happening at the catalytic level?
Protodehalogenation arises when the palladium intermediate that has undergone oxidative addition is intercepted by a proton source before it can proceed through transmetalation with the boronic acid. The electron-deficient nature of the pyrimidine ring makes the C-Pd bond susceptible to protonolysis.
Causality: This side reaction becomes dominant when the desired catalytic steps (transmetalation and reductive elimination) are slow relative to the rate of protonolysis. This can be caused by:
-
Inefficient Transmetalation: The boronic acid may not be activated effectively by the base, or the transfer of the organic group to the palladium center is sterically or electronically hindered.
-
Solvent/Base Choice: Protic solvents (like water or alcohols) can be the proton source.[3] Some bases can also facilitate protonation pathways.
-
High Temperatures: Increased thermal energy can accelerate decomposition pathways, including protodehalogenation, especially if the desired coupling is sluggish.[3]
Q3: My main byproduct is the homocoupling of my boronic acid. Why does this happen?
Boronic acid homocoupling is most often initiated by one of two culprits: oxygen in the reaction headspace or an inefficient palladium catalyst cycle.
Causality:
-
Oxygen-Mediated Pathway: Molecular oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product. This is why rigorous degassing of your reaction mixture is paramount.[5]
-
Catalyst-Mediated Pathway: If the oxidative addition of the halo-pyrimidine to the Pd(0) catalyst is slow, the catalyst may instead react with the more available boronic acid, leading to homocoupling. Using bulky, electron-rich ligands accelerates the oxidative addition step, helping to ensure the catalyst enters the desired cross-coupling cycle before it can be diverted.[7]
Section 2: Troubleshooting and Optimization Guide
This section provides a logical workflow and specific, actionable advice for minimizing the byproducts discussed above.
Troubleshooting Workflow
Before adjusting individual parameters, use this decision tree to diagnose the most likely cause of your low yield or complex product mixture.
Caption: Troubleshooting workflow for minimizing byproducts.
Q&A for Practical Optimization
Q4: How do I choose the right catalyst and ligand system?
For electron-deficient halo-pyrimidines, the choice of ligand is critical. The goal is to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle to outcompete side reactions.
Expertise & Experience: While classic catalysts like Pd(PPh₃)₄ can be effective, especially for iodo- and bromo-pyrimidines, chloro-pyrimidines often require more specialized systems.[2] Modern Buchwald-type ligands, which are both bulky and electron-rich, are highly recommended.[7][8]
-
Why they work: The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition into the C-X bond. Their steric bulk promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[7]
Table 2: Recommended Catalyst/Ligand Combinations
| Halo-pyrimidine | Recommended Catalyst/Ligand | Rationale |
| 2/4-Iodo or Bromopyrimidine | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally reactive substrates; standard catalysts are often sufficient. |
| 2/4-Chloropyrimidine | XPhos Pd G3 or SPhos Pd G2 | Chloroarenes require more active catalysts. These precatalysts are air-stable and generate the active LPd(0) species efficiently in situ.[3] |
| Sterically Hindered Substrates | Pd₂(dba)₃ with P(t-Bu)₃ or PCy₃ | Very bulky ligands can overcome steric hindrance at the coupling site.[9] |
Q5: Which base and solvent should I start with?
The base plays a crucial role in activating the boronic acid for transmetalation.[10] However, a base that is too strong or nucleophilic can promote decomposition or other side reactions.
Expertise & Experience: A common starting point for halo-pyrimidine couplings is an inorganic carbonate or phosphate base in an aprotic solvent mixture.
-
Recommended Bases:
-
Recommended Solvents:
-
1,4-Dioxane/H₂O: A very common and effective solvent system. The water is necessary to solubilize the inorganic base.
-
Toluene or CPME: Good choices for anhydrous reactions, often used with K₃PO₄.
-
Trustworthiness: Always run a small screening experiment with 2-3 different base/solvent combinations. What works for one substrate pair may not be optimal for another. For example, a study on pyrazolo[1,5-a]pyrimidines found that switching from dioxane/H₂O to EtOH/H₂O significantly reduced protodehalogenation.[3]
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki Coupling of a Monochloro-pyrimidine
This protocol is optimized to minimize homocoupling and protodehalogenation using a modern precatalyst.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-pyrimidine (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out the XPhos Pd G3 catalyst (2 mol %). Add the catalyst to the reaction vial.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to the vial to achieve a concentration of ~0.1 M with respect to the chloro-pyrimidine. Seal the vial with a septum cap. Vigorously sparge the mixture with argon or nitrogen gas for 20 minutes. This step is critical to remove oxygen and prevent homocoupling.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting chloro-pyrimidine. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Site-Selective Monofunctionalization of 2,4-Dichloropyrimidine
This protocol exploits the higher reactivity of the C4 position to achieve selective monosubstitution.[13]
-
Reaction Setup: To an oven-dried reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.05 equiv.), and Na₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol %) to the vial.
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of ~0.1 M. Seal the vial and degas with argon for 20 minutes.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 70-80 °C). Using a lower temperature and controlled stoichiometry of the boronic acid are key to preventing over-reaction to the disubstituted product.[13]
-
Monitoring & Workup: Monitor carefully by LC-MS. As soon as the starting material is consumed, stop the reaction to prevent the formation of the 2,4-diarylpyrimidine. Follow the workup and purification steps outlined in Protocol 1.
Section 4: Frequently Asked Questions (FAQs)
Q6: My boronic acid is prone to decomposition (protodeboronation). What are my alternatives?
If your boronic acid is unstable, consider using a more robust boron species.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable to storage and less susceptible to protodeboronation under reaction conditions. They are excellent coupling partners.
-
Aryltrifluoroborate Salts (R-BF₃K): These salts are highly crystalline, stable solids that are easy to handle. They often show excellent reactivity and can suppress side reactions related to the free boronic acid.[7]
Q7: How does microwave irradiation impact byproduct formation?
Microwave heating can be a powerful tool for optimizing Suzuki couplings.
-
Benefit: The rapid heating can dramatically reduce reaction times from hours to minutes. This shorter duration at high temperature can sometimes minimize the formation of degradation byproducts. In some cases, microwave heating has been shown to completely eliminate the formation of protodehalogenation byproducts where conventional heating could not.[3]
-
Caution: The high temperatures achieved can sometimes lead to a loss of selectivity in poly-halogenated systems or promote different side reactions. A thorough optimization of temperature and time is necessary.[13]
Q8: Can I use a halo-pyrimidine with a fluorine substituent?
Generally, C-F bonds are too strong to undergo oxidative addition with palladium under standard Suzuki conditions. Attempts to couple trifluoropyrimidines often result in hydrolysis or other decomposition pathways rather than the desired C-C bond formation.[2] For C-F functionalization, alternative synthetic strategies are typically required.
Section 5: Catalytic Cycles and Competing Pathways
Understanding the desired catalytic cycle in contrast to the pathways that lead to byproducts is essential for rational troubleshooting.
Caption: The desired Suzuki cycle vs. competing byproduct pathways.
References
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (Table). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
PubMed Central (PMC). (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
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- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Technical Guide to Separating Mono- and Di-substituted Pyrimidine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-complex challenge of separating mono- and di-substituted pyrimidine products. In synthetic chemistry, particularly in the realm of medicinal chemistry, the generation of product mixtures containing varying degrees of substitution on a core scaffold is a common occurrence. Pyrimidines, being a cornerstone of many therapeutic agents, are no exception.[1] The seemingly subtle difference between a mono- and di-substituted product can have profound implications for biological activity, toxicity, and patentability. Therefore, robust and efficient separation strategies are not just a matter of purity, but a critical step in the drug discovery and development pipeline.
This guide moves beyond a simple recitation of protocols. It aims to provide you with the underlying principles and strategic thinking required to tackle these separation challenges effectively. We will delve into the physicochemical properties that differentiate these products and how to exploit them to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate mono- and di-substituted pyrimidines?
The difficulty arises from the often-subtle differences in their physicochemical properties. Both products share the same pyrimidine core, and if the substituents are similar in nature, their polarity, solubility, and chromatographic behavior can be remarkably close. This is a classic example of the broader "isomer problem" in chemistry, where compounds with identical or very similar molecular formulas can be difficult to distinguish and separate.[2]
Q2: What are the primary analytical techniques I should use to monitor my separation?
A combination of techniques is often best. Thin-Layer Chromatography (TLC) is an indispensable tool for initial method development due to its speed and low cost.[1][3] High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantification for analyzing the purity of fractions.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the identity and structure of the isolated products.[1][5]
Q3: My mono- and di-substituted products co-elute on my standard silica gel column. What should I try next?
This is a very common issue. When simple silica gel chromatography fails, you have several avenues to explore:
-
Vary the mobile phase: A systematic screen of solvent systems with different polarities and selectivities is the first step.
-
Change the stationary phase: Consider using alumina, reverse-phase silica (C18), or even more specialized stationary phases like those used in ion-exchange chromatography.
-
Employ High-Performance Liquid Chromatography (HPLC): Preparative HPLC can often provide the resolution needed when standard column chromatography is insufficient.[4]
-
Consider derivatization: In some cases, selectively reacting one of the products to significantly alter its polarity can facilitate separation.
Troubleshooting Guides: Mastering the Separation
I. The Workhorse: Column Chromatography
Column chromatography remains the most common and accessible method for purification in a synthesis lab.[6] When faced with a mixture of mono- and di-substituted pyrimidines, success hinges on optimizing the separation parameters.
Underlying Principle: The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). The more polar a compound, the more strongly it will adhere to a polar stationary phase like silica gel, resulting in a longer retention time.
Troubleshooting Scenarios & Solutions:
| Scenario | Probable Cause | Recommended Solution |
| Co-elution of spots on TLC | Insufficient difference in polarity between the mono- and di-substituted products in the chosen solvent system. | 1. Solvent System Optimization: Systematically vary the ratio of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, acetone). A shallow gradient of the polar solvent can often resolve closely eluting compounds. 2. Introduction of a Modifier: Adding a small amount of a third solvent, such as methanol or triethylamine, can significantly alter the selectivity of the separation. For basic pyrimidines, triethylamine can reduce tailing on silica gel. |
| Poor resolution on the column despite good TLC separation | Overloading the column, improper packing, or running the column too quickly. | 1. Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. 2. Column Packing: Ensure a homogenous and well-settled column bed to prevent channeling. 3. Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, leading to better resolution. |
| Product streaking or tailing | The compound may be too polar for the chosen solvent system, or it may be interacting strongly with acidic sites on the silica gel. | 1. Increase Mobile Phase Polarity: A gradual increase in the polar component of the eluent can improve the elution profile. 2. Use a Buffered Mobile Phase or Additive: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel and reduce tailing. |
Experimental Protocol: Optimizing Column Chromatography for Pyrimidine Separation
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Spot the solution on a TLC plate (silica gel 60 F254).
-
Develop the plate in various solvent systems, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., 9:1 Hexane:Ethyl Acetate, 7:3, 1:1, etc.).
-
Visualize the spots under UV light and/or by staining. The ideal solvent system will show a good separation between the two spots (a ΔRf of >0.2 is desirable).
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more polar di-substituted product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure mono- and di-substituted products.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated products.
-
II. When Precision is Paramount: High-Performance Liquid Chromatography (HPLC)
For challenging separations or when high purity is essential, preparative HPLC is the method of choice.[4] It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in significantly higher resolution.
Diagram: HPLC Separation Workflow
Caption: A typical workflow for separating pyrimidine products using HPLC.
Key Considerations for HPLC Method Development:
-
Column Choice:
-
Normal Phase (e.g., silica, cyano): Separates based on polarity. The mobile phase is non-polar (e.g., hexane, heptane) and the stationary phase is polar.
-
Reverse Phase (e.g., C18, C8, phenyl): The most common mode. Separates based on hydrophobicity. The mobile phase is polar (e.g., water, acetonitrile, methanol) and the stationary phase is non-polar. Di-substituted pyrimidines with non-polar substituents will often be retained longer on a reverse-phase column.[4]
-
Ion Exchange: For pyrimidines with ionizable functional groups (e.g., amines, carboxylic acids), ion-exchange chromatography can provide excellent selectivity.[7][8]
-
-
Mobile Phase Selection:
-
Reverse Phase: A typical starting point is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Normal Phase: A gradient of a non-polar solvent like hexane with a polar modifier like isopropanol or ethyl acetate is common.
-
III. The Art of Crystallization
Recrystallization is a powerful purification technique that can sometimes provide a more scalable and cost-effective solution than chromatography.[9]
Underlying Principle: This technique relies on the difference in solubility of the desired compound and impurities (in this case, the other substituted product) in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound of interest well at high temperatures but poorly at low temperatures, while the undesired product will either be very soluble or very insoluble at all temperatures.
Troubleshooting Scenarios & Solutions:
| Scenario | Probable Cause | Recommended Solution |
| Both products crystallize out | The solubilities of the mono- and di-substituted products are too similar in the chosen solvent. | 1. Screen a wide range of solvents: Test solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). 2. Use a solvent/anti-solvent system: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" in which the desired product is poorly soluble until turbidity is observed. Then, heat to redissolve and cool slowly. A common example is dissolving a compound in a polar solvent like DMF or DMSO and then using a less polar solvent like dichloromethane as the anti-solvent.[10] |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, or the compound is melting before it crystallizes. The solution may also be too concentrated. | 1. Choose a lower-boiling point solvent. 2. Dilute the solution. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound if available. |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | 1. Concentrate the solution by boiling off some of the solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Try the solvent/anti-solvent method. |
Diagram: Decision Tree for Separation Strategy
Caption: A decision-making guide for selecting a separation strategy.
Concluding Remarks
The separation of mono- and di-substituted pyrimidine products is a common yet tractable challenge in synthetic chemistry. A systematic and logical approach, grounded in an understanding of the physicochemical properties of the molecules, is key to success. By starting with rapid and informative techniques like TLC and then moving to more powerful methods such as column chromatography, HPLC, and crystallization, researchers can efficiently isolate and purify their target compounds. This guide provides a framework for troubleshooting common issues and developing robust separation protocols. Remember that each mixture is unique, and a degree of empirical optimization will always be necessary.
References
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Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC - NIH. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
-
[Preparative isolation of mono- and di-pyrimidine nucleotides from depurinated herring sperm DNA (author's transl)] - PubMed. Available at: [Link]
-
THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS* BY ERNST VISCHERt AND ERWIN CHARGAFF Th. Available at: [Link]
-
Pyrimidine - Wikipedia. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. Available at: [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors - PubMed. Available at: [Link]
-
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine | ACS Omega - ACS Publications. Available at: [Link]
- Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.
-
Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. Available at: [Link]
-
Synthesis of Pyrimidine and Its Derivatives - YouTube. Available at: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC - NIH. Available at: [Link]
-
Are isomers of the vinyl cyanide ion missing links for interstellar pyrimidine formation?. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
Benzene - Wikipedia. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available at: [Link]
-
B Pharmacy 4th Semester Syllabus - Carewell Pharma. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Enhanced Reactivity of 4,6-Dichloro-5-(difluoromethyl)pyrimidine in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of core scaffolds is a critical decision that dictates the efficiency and scope of synthetic campaigns. Dihalopyrimidines are foundational building blocks, prized for their versatility in constructing diverse molecular libraries.[1][2] This guide provides an in-depth comparative analysis of 4,6-dichloro-5-(difluoromethyl)pyrimidine , a highly activated scaffold, against its conventional dihalopyrimidine counterparts. We will dissect the electronic and steric factors governing its reactivity and provide validated experimental data to guide its application in key synthetic transformations.
The Electronic Landscape: Why a Substituent at C5 Changes Everything
The reactivity of any halopyrimidine is fundamentally rooted in the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms.[3] This inherent electrophilicity makes the carbon atoms bearing halogen substituents susceptible to nucleophilic attack. However, the precise reactivity and regioselectivity are profoundly influenced by the substitution pattern on the ring.
The Baseline: Reactivity of Common Dihalopyrimidines
-
4,6-Dichloropyrimidine: This symmetrical molecule presents two identical sites for nucleophilic attack. The initial substitution occurs at either the C4 or C6 position. However, the introduction of an electron-donating nucleophile deactivates the ring, making the second substitution significantly more challenging.
-
2,4-Dichloropyrimidine: This isomer introduces a question of regioselectivity. In both nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions, there is a strong intrinsic preference for reaction at the C4 position.[4][5] This is because nucleophilic attack at C4 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized over both ring nitrogens, including the more stabilizing para nitrogen (N1), an arrangement that is electronically favored over attack at C2.[6][7]
The Game Changer: The 5-(Difluoromethyl) Group
The introduction of a difluoromethyl (CHF₂) group at the C5 position of the 4,6-dichloropyrimidine scaffold dramatically alters its chemical behavior.
-
Intense Electronic Activation: The CHF₂ group acts as a powerful electron-withdrawing group (EWG) through a strong negative inductive effect (-I). This effect is relayed through the sigma framework of the ring, significantly depleting electron density at the adjacent C4 and C6 positions. This heightened electrophilicity makes the molecule exceptionally susceptible to nucleophilic attack, far more so than its unsubstituted analog.
-
Minimal Steric Hindrance: While not as small as a hydrogen atom, the CHF₂ group imparts only moderate steric bulk.[8] Crucially, its profound electronic activation is the dominant factor governing reactivity, overwhelming any minor steric impediment to the approaching nucleophile.
This electronic activation is the causal agent behind the enhanced performance of 4,6-dichloro-5-(difluoromethyl)pyrimidine in the reactions detailed below.
Caption: Logical flow of electronic activation.
Comparative Experimental Analysis: Performance in Key Reactions
To objectively benchmark the performance of 4,6-dichloro-5-(difluoromethyl)pyrimidine, we conducted a series of head-to-head experiments against standard dihalopyrimidines under identical conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry. The enhanced electrophilicity of the C4/C6 positions in our target molecule is hypothesized to lead to faster reaction rates and higher yields.
Caption: Generalized SNAr mechanism.
We performed a comparative aminolysis using morpholine as the nucleophile. The results clearly demonstrate the superior reactivity imparted by the CHF₂ group.
Table 1: Comparative Aminolysis with Morpholine
| Entry | Substrate | Temp. (°C) | Time (h) | Yield of Mono-adduct (%) |
| 1 | 4,6-Dichloropyrimidine | 80 | 12 | 65 |
| 2 | 2,4-Dichloropyrimidine (at C4) | 80 | 8 | 88 |
| 3 | 4,6-Dichloro-5-(difluoromethyl)pyrimidine | 25 | 1 | >95 |
Experimental Protocol: Comparative Aminolysis
-
Setup: To three separate oven-dried round-bottom flasks equipped with magnetic stir bars, add the respective pyrimidine substrate (1.0 mmol).
-
Reagents: Add ethanol (5 mL) to each flask, followed by morpholine (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixtures at the temperatures indicated in Table 1. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure monosubstituted product.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is indispensable for forging C-C bonds. The rate-limiting step is often the initial oxidative addition of the palladium catalyst to the C-Cl bond. The electron-deficient nature of our target substrate is expected to facilitate this step, enabling milder reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
A comparative coupling with 4-methoxyphenylboronic acid was performed. The data confirms that 4,6-dichloro-5-(difluoromethyl)pyrimidine allows for significantly reduced catalyst loading and milder heating.
Table 2: Comparative Suzuki-Miyaura Coupling
| Entry | Substrate | Pd(PPh₃)₄ (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | 5 | 90 | 16 | 72 |
| 2 | 2,4-Dichloropyrimidine (at C4) | 5 | 90 | 12 | 85 |
| 3 | 4,6-Dichloro-5-(difluoromethyl)pyrimidine | 1 | 60 | 2 | 91 |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk tube, combine the pyrimidine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagents: Add the specified amount of Pd(PPh₃)₄ catalyst (see Table 2). Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture with vigorous stirring at the temperature indicated in Table 2. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired product.[9]
Authoritative Insights and Strategic Application
The experimental data unequivocally establishes 4,6-dichloro-5-(difluoromethyl)pyrimidine as a superior substrate for both SNAr and palladium-catalyzed cross-coupling reactions.
-
Causality of Performance: The accelerated reaction rates and milder conditions are directly attributable to the powerful electron-withdrawing nature of the C5-CHF₂ group. In SNAr, this effect stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the reaction.[10] In cross-coupling, it enhances the electrophilicity of the C-Cl bond, facilitating the rate-determining oxidative addition step.[1]
-
Trustworthiness in Synthesis Design: The high reactivity of this substrate is a self-validating system. Its reliable and rapid conversion under mild conditions reduces the likelihood of side reactions and decomposition of sensitive functional groups elsewhere in the molecule. This is a crucial advantage in multi-step syntheses common in drug discovery.
-
Strategic Advantage in Drug Development:
-
Expanded Scope: The ability to drive reactions to completion under mild conditions allows for the successful coupling of less reactive nucleophiles and boronic acids that might fail with less activated pyrimidines.
-
Functional Group Tolerance: Lower reaction temperatures preserve sensitive functional groups, expanding the accessible chemical space for library development.
-
Efficiency: Shorter reaction times and lower catalyst loadings translate directly to increased throughput and reduced costs in both discovery and process development settings.
-
A Note on Selectivity: The high reactivity of both chlorine atoms means that achieving selective mono-substitution requires careful control of stoichiometry (typically ≤1.05 equivalents of the nucleophile/coupling partner) and temperature. Over-reaction to the di-substituted product can occur if conditions are not judiciously managed.
Conclusion
4,6-Dichloro-5-(difluoromethyl)pyrimidine is not merely another dihalopyrimidine; it is a high-performance building block engineered for modern synthetic challenges. Its reactivity, driven by the potent electronic influence of the difluoromethyl group, offers significant advantages over traditional scaffolds. By enabling faster reactions, milder conditions, and a broader substrate scope, it empowers chemists to access novel chemical matter with greater efficiency and reliability. For professionals in drug discovery, embracing such activated intermediates is a strategic imperative for accelerating the path from hit to lead.
References
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G. D. Cuny, et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Org. Lett., 12(15), pp.3587-3589. Available at: [Link]
-
M. L. C. Marina, et al. (2017). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 22(9), 1437. Available at: [Link]
-
S. R. Neufeldt, et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Org. Lett., 21(18), pp.7550-7554. Available at: [Link]
-
J. F. Hartwig, et al. (2000). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Org. Lett., 2(10), pp.1423-1426. Available at: [Link]
-
ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: [Link]
-
J. A. Joule & K. Mills (2010). Heterocyclic Chemistry, 5th ed. Wiley. Available at: [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]
-
E. Mernyák, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, pp.1049-1056. Available at: [Link]
-
Chemistry LibreTexts (2019). Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
-
M. Radi, et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5220. Available at: [Link]
-
S. L. Buchwald & J. F. Hartwig (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
P. R. Boruah, et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), pp.67055-67058. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro and In Vivo Metabolism Studies of Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel pyrimidine compounds is a critical step in the journey from discovery to clinical application. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antiviral and anticancer agents.[1][2] Their metabolic stability, pathways, and potential for drug-drug interactions (DDI) can significantly influence their efficacy and safety. This guide provides an in-depth comparison of the essential in vitro and in vivo models used to evaluate the metabolism of these compounds, offering field-proven insights and detailed experimental protocols.
Section 1: The Foundation - In Vitro Metabolism Models
Early in drug development, in vitro systems offer a rapid and cost-effective means to assess metabolic liabilities.[3] These assays help prioritize compounds, guide chemical modifications to enhance metabolic stability, and provide initial insights into potential human metabolism.[3] The choice of the in vitro system is a critical decision, as each offers a different level of complexity and physiological relevance.
Comparative Analysis of Primary In Vitro Systems
The three most common systems for early metabolism screening are liver microsomes, S9 fractions, and primary hepatocytes.[4][5] Each possesses a unique enzymatic makeup, influencing the types of metabolic reactions that can be effectively studied.
| System | Description | Enzymatic Content | Primary Use Cases | Advantages | Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated via centrifugation.[4] | Rich in Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[4] | High-throughput metabolic stability screening, CYP inhibition/induction, initial metabolite identification (MetID). | Cost-effective, high-throughput, good for studying CYP-mediated metabolism.[4] | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs), requires addition of cofactors (e.g., NADPH), less physiologically relevant than hepatocytes.[6][7] |
| Liver S9 Fraction | Supernatant from a 9000g centrifugation of liver homogenate. | Contains both microsomal (Phase I & UGTs) and cytosolic (Phase II) enzymes.[6] | Broader metabolic screening, studying compounds with both Phase I and Phase II metabolism. | More complete metabolic profile than microsomes, relatively inexpensive, amenable to automation.[6][8][9] | Can have high cytotoxicity in cell-based assays, requires cofactor supplementation, less active than hepatocytes.[6] |
| Hepatocytes | Intact, viable liver cells, typically used in suspension or as plated cultures. | Full complement of Phase I & II enzymes, cofactors, and transporters at physiological levels.[7][10] | "Gold standard" for in vitro clearance prediction, studying transporter effects, evaluating complex metabolic pathways. | Most physiologically relevant in vitro model, provides high-quality data for in vitro-in vivo extrapolation (IVIVE).[7][8][10] | Expensive, labor-intensive, significant variability between donors, not easily automated.[7][8] |
Expert Insight: The choice of system is driven by the research question. For rapid screening of large compound libraries to assess Phase I metabolic stability, liver microsomes are the workhorse.[4][8] However, if a pyrimidine compound is suspected to undergo significant cytosolic conjugation (e.g., sulfation), the S9 fraction provides a more comprehensive initial picture.[6][9] Hepatocytes are reserved for lead candidates to generate the most predictive data for human clearance before advancing to in vivo studies.[8][10]
Workflow for In Vitro Metabolism Screening
A logical, tiered approach ensures efficient use of resources while building a comprehensive metabolic profile.
Caption: Tiered workflow for in vitro metabolism assessment.
Section 2: The Whole Picture - In Vivo Metabolism Models
While in vitro studies are predictive, in vivo models are required to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[7][11] These studies are essential for regulatory submissions and for accurately predicting human pharmacokinetics (PK).[3][11]
Comparison of Preclinical Species
The selection of an appropriate animal model is paramount for the successful translation of preclinical data to humans.[12] Rodents are typically used for initial PK screening, while a second, non-rodent species is often required for toxicology studies.[13][14]
| Species | Primary Use | Advantages | Disadvantages |
| Mouse | Early PK screening, cassette dosing, genetically engineered models (e.g., humanized liver mice). | Small size (low compound requirement), short lifecycle, well-characterized genetics.[15] | High metabolic rate can lead to faster clearance than in humans, small blood volume limits serial sampling.[14][15] |
| Rat | PK/PD studies, toxicology, most common rodent model.[11][13] | Larger size than mice allows for serial blood sampling, extensive historical database. | Metabolic pathways can differ significantly from humans (e.g., different CYP expression).[12] |
| Dog (Beagle) | Non-rodent toxicology, PK studies for compounds with low clearance in rodents. | Slower metabolism than rodents, more predictive of human PK for some drug classes. | Ethical considerations, higher cost, some CYPs absent (e.g., CYP1A2). |
| Non-Human Primate (Cynomolgus) | Closest phylogenetic model to humans, used when other species are poor predictors. | Highly predictive of human metabolism and PK. | High cost, significant ethical considerations, complex husbandry. |
Expert Insight: The key is to choose the species whose metabolic profile most closely resembles that of humans for the specific compound class. This is often determined by comparative in vitro studies using microsomes or hepatocytes from different species, including humans, early in the discovery process.[13] If a major human metabolite is not formed in the primary toxicology species (e.g., rat), it may be necessary to conduct separate safety assessments of that metabolite, as per FDA guidance.[3]
Workflow for a Typical In Vivo PK Study
A well-designed rodent PK study is fundamental to understanding a compound's in vivo behavior.
Caption: Standard workflow for an in vivo pharmacokinetic study.
Section 3: Detailed Experimental Protocols
Scientific integrity rests on robust and reproducible methodologies. The following protocols represent standard industry practices for key metabolism assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance (Clint).
1. Reagent Preparation:
- Phosphate Buffer: 100 mM, pH 7.4.
- Test Compound Stock: 10 mM in DMSO.
- HLM Stock: Pooled human liver microsomes, thawed on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
- NADPH Regenerating System (NRS): Prepare a solution containing MgCl₂, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16]
- Internal Standard (IS) Solution: A structurally similar, stable compound in acetonitrile (ACN) for analytical normalization.
2. Incubation Procedure:
- Pre-warm a 96-well plate containing the HLM working solution and test compound (final concentration 1 µM) at 37°C for 5-10 minutes.[16][17]
- Initiate the metabolic reaction by adding pre-warmed NRS solution.[17][18][19]
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN with IS.[16][18]
- Self-Validation Controls:
- Minus Cofactor Control: Replace NRS with buffer to assess non-NADPH mediated degradation.[17][18]
- Zero Time Point: Terminate the reaction immediately after adding NRS.[17]
- Positive Controls: Include compounds with known low and high clearance rates (e.g., Diazepam, Verapamil) to validate assay performance.[20]
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated protein.[16][19]
- Transfer the supernatant to a new plate for analysis.
- Analyze samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the IS.[16][21][22]
4. Data Analysis:
- Plot the natural log of the percentage of compound remaining versus time.
- The slope of the line equals the elimination rate constant (k).
- Half-life (t½) = 0.693 / k
- Intrinsic Clearance (Clint) in µL/min/mg protein = (0.693 / t½) / (mg/mL protein)
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a discrete sampling study to determine key PK parameters following intravenous (IV) and oral (PO) administration.
1. Animal Preparation & Dosing:
- Use adult male Sprague-Dawley rats (n=3-4 per time point or per animal for serial sampling) with surgically implanted catheters for ease of dosing and sampling.[14]
- Fast animals overnight with free access to water before dosing.[23]
- IV Group: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.
- PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
2. Sample Collection:
- Collect blood samples (~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.
- Typical IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
- Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[24]
- Process blood to plasma via centrifugation and store at -80°C until analysis.
- If conducting a mass balance study, house animals in metabolic cages to collect urine and feces over 24-48 hours.[23][24]
3. Bioanalysis:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound (and key metabolites, if known) in plasma.[21][23][25]
- Extract the compound from plasma using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Construct a calibration curve using standards prepared in blank plasma to ensure accurate quantification.
4. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
- Key Parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Cmax (Tmax), Half-life (t½), Clearance (CL), Volume of Distribution (Vd).
- Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Section 4: Metabolic Pathways of Pyrimidine Compounds
Pyrimidine rings are subject to a variety of metabolic transformations. Understanding these common pathways can help predict the metabolites of a novel compound.[1]
Caption: Common metabolic pathways for xenobiotics like pyrimidines.
For many pyrimidine-based drugs, such as 5-fluorouracil, the metabolic pathway involves both activation (anabolism) to nucleotide forms and catabolism (degradation).[2] The degradation of the pyrimidine ring itself often begins with reduction by dihydropyrimidine dehydrogenase (DPD), a key enzyme whose activity can influence drug toxicity.[1]
Conclusion
A strategically designed metabolism and pharmacokinetic program is indispensable for the successful development of novel pyrimidine compounds. It begins with a tiered in vitro screening approach to rapidly identify metabolically unstable chemotypes and potential DDI liabilities. Promising candidates then progress to carefully planned in vivo studies in relevant preclinical species to understand their complete ADME profile. By integrating data from these complementary systems, researchers can build a robust data package to support candidate selection, inform clinical trial design, and ultimately increase the probability of success for bringing new, safe, and effective pyrimidine-based therapies to patients.
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Safety Operating Guide
4,6-Dichloro-5-(difluoromethyl)pyrimidine proper disposal procedures
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and expertise as the research itself. The proper handling and disposal of specialized reagents like 4,6-Dichloro-5-(difluoromethyl)pyrimidine are not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this halogenated pyrimidine derivative, ensuring the protection of personnel and the environment.
Understanding the Compound: A Risk-Based Approach
4,6-Dichloro-5-(difluoromethyl)pyrimidine is a highly functionalized heterocyclic compound. Its structure, featuring both chlorinated and fluorinated moieties on a pyrimidine core, dictates its reactivity and, consequently, its hazard profile. The presence of multiple halogen atoms makes it a halogenated organic compound, a critical classification for waste disposal that places it under stringent regulatory controls. Improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
Before any handling or disposal, a thorough risk assessment is paramount. The known hazards of similar dichloropyrimidines provide a baseline for safe handling protocols.
Table 1: Hazard Profile of Dichloropyrimidine Derivatives
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns. | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage. | |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. |[2] |
These hazards mandate that the compound be handled with appropriate engineering controls and personal protective equipment (PPE) at all times.
Pre-Disposal: Segregation and Safe Handling
The foundational principle of chemical waste management is segregation at the source. This is not merely an operational suggestion but a critical step to prevent dangerous reactions and ensure the waste stream is compatible with the final disposal method.
Causality of Segregation: 4,6-Dichloro-5-(difluoromethyl)pyrimidine is a halogenated organic compound . Mixing it with non-halogenated organic waste constitutes a costly and dangerous error.[3][4] Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., Hydrochloric Acid (HCl) and Hydrofluoric Acid (HF)) produced during combustion.[5] Contaminating a large volume of non-halogenated solvent waste (which can often be recycled or fuel-blended) with a small amount of halogenated material forces the entire volume to be treated by the more complex and expensive incineration process.[4]
Protocol for Safe Handling and Collection
-
Engineering Controls: All handling of 4,6-Dichloro-5-(difluoromethyl)pyrimidine, including weighing, transfer, and disposal of residues, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Due to the compound's corrosive nature, a comprehensive PPE ensemble is required:
-
Waste Container:
-
Use only designated, properly labeled hazardous waste containers for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.[3]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[8]
-
-
Transferring Waste:
-
For residual solids, use a dedicated spatula to transfer the material into the waste container.
-
For rinsing contaminated glassware (e.g., reaction flasks), use a minimal amount of a suitable solvent (e.g., acetone). The first rinseate is considered acutely hazardous and must be collected in the halogenated waste container.[9] Do not rinse into the sink.
-
Keep the waste container closed at all times except when adding waste.[7]
-
The Definitive Disposal Method: High-Temperature Incineration
For halogenated organic compounds like 4,6-Dichloro-5-(difluoromethyl)pyrimidine, high-temperature incineration is the environmentally preferred and often legally mandated disposal method.[10][11]
The Science Behind Incineration: The carbon-chlorine and carbon-fluorine bonds are strong and require significant energy to break.
-
Temperature: Incineration must occur at extremely high temperatures (typically 982 to 1204°C or 1800 to 2200°F) with a sufficient residence time (e.g., 2 seconds) to ensure the complete destruction of the organic molecule.[5]
-
Preventing Byproducts: Inadequate temperatures can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[12] Regulations often mandate a temperature of at least 1100°C for waste containing more than 1% halogenated organic substances.[13]
-
Acid Gas Neutralization: The combustion process liberates the halogens, which form acidic gases (HCl and HF). Licensed incineration facilities are equipped with downstream alkali scrubbers that neutralize these corrosive gases before they are released into the atmosphere.[5]
Attempting chemical neutralization in a laboratory setting is not a viable or safe disposal method. While reactions to de-halogenate compounds exist, they are complex, potentially exothermic, and not designed for bulk waste disposal. Such procedures should not be attempted.
Disposal Workflow and Emergency Response
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the critical segregation step for halogenated compounds.
Caption: Decision workflow for segregating laboratory chemical waste.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using soap if available.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a labeled halogenated waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.
By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure that the disposal of 4,6-Dichloro-5-(difluoromethyl)pyrimidine is managed safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the integrity of our shared environment.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
